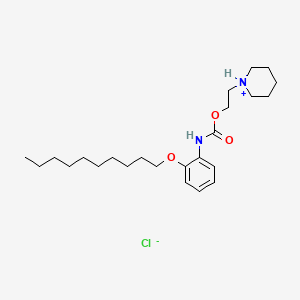
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-: is a silicon-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of silicon, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- typically involves the reaction of silicon-based precursors with organic amines under controlled conditions. One common method includes the reaction of a silicon halide with an amine in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like distillation or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of silicon-containing compounds.
Applications De Recherche Scientifique
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The presence of the amine group enables it to act as a nucleophile, facilitating substitution reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silanamine, 1,1,1-tris(1,1-dimethylethoxy)-N-(4-nitrophenyl)-
- Cyclohexane, (1,1-dimethylethyl)-
- (1,1-dimethylethyl)benzene
Uniqueness
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- stands out due to its specific combination of silicon, nitrogen, and oxygen atoms, which imparts unique reactivity and stability
Propriétés
Numéro CAS |
68310-81-6 |
|---|---|
Formule moléculaire |
C9H23NOSi |
Poids moléculaire |
189.37 g/mol |
Nom IUPAC |
N-[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]propan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(2)10-12(6,7)11-9(3,4)5/h8,10H,1-7H3 |
Clé InChI |
GTFACYSDUJMBOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N[Si](C)(C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)






![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)






